molecular formula C13H20ClNO2 B5163860 1,1'-[(2-chlorobenzyl)imino]di(2-propanol)

1,1'-[(2-chlorobenzyl)imino]di(2-propanol)

Cat. No.: B5163860
M. Wt: 257.75 g/mol
InChI Key: LPFZHQQEAZUCTP-UHFFFAOYSA-N
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Description

1,1'-[(2-chlorobenzyl)imino]di(2-propanol), commonly known as CDIP, is a chiral ligand that has been extensively used in asymmetric synthesis. Its unique structure and properties make it a popular choice for catalytic reactions in organic chemistry.

Mechanism of Action

CDIP acts as a chiral ligand, coordinating with metal catalysts to form stable complexes. The resulting complex can then catalyze various reactions with high enantioselectivity. The mechanism of action of CDIP is based on the chiral recognition between the ligand and the substrate, which leads to the formation of a specific transition state.
Biochemical and Physiological Effects:
CDIP has no known biochemical or physiological effects, as it is primarily used in laboratory experiments. However, its potential use in the synthesis of biologically active compounds makes it a promising candidate for future research in drug discovery and development.

Advantages and Limitations for Lab Experiments

CDIP has several advantages in laboratory experiments, including its high enantioselectivity, ease of synthesis, and compatibility with various metal catalysts. However, it also has some limitations, such as its sensitivity to air and moisture, which can affect its stability and reactivity. CDIP also requires careful handling and storage to maintain its purity and effectiveness.

Future Directions

There are several future directions for research on CDIP, including the development of new synthetic methods, the exploration of its potential applications in drug discovery and development, and the optimization of its catalytic properties. Other potential directions include the use of CDIP in the synthesis of complex natural products and the investigation of its mechanism of action at the molecular level. Overall, CDIP has shown great potential in the field of asymmetric synthesis and catalysis, and further research in this area is likely to yield significant advances in the field of organic chemistry.

Synthesis Methods

CDIP can be synthesized through a multi-step process, starting with the reaction of 2-chlorobenzaldehyde with diisopropylamine. The resulting imine is then reduced with sodium borohydride to yield CDIP. The synthesis of CDIP can also be achieved through other methods, including the use of chiral auxiliary and asymmetric hydrogenation.

Scientific Research Applications

CDIP has been widely used in asymmetric synthesis, including the synthesis of chiral alcohols, amines, and esters. It has also been used in the preparation of chiral catalysts for various reactions, such as hydrogenation, epoxidation, and cyclopropanation. CDIP has shown promising results in the synthesis of biologically active compounds, including natural products and pharmaceuticals.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2/c1-10(16)7-15(8-11(2)17)9-12-5-3-4-6-13(12)14/h3-6,10-11,16-17H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFZHQQEAZUCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1Cl)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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